molecular formula C17H17NO3 B6645411 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one

Cat. No.: B6645411
M. Wt: 283.32 g/mol
InChI Key: POKSCDPIQMYPMU-UHFFFAOYSA-N
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Description

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one is a complex organic compound that features a naphthalene ring, a piperidine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one typically involves the reaction of 1-hydroxynaphthalene-2-carbonyl chloride with 3-methylpiperidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of 1-(1-Naphthoyl)-3-methylpiperidin-4-one.

    Reduction: Formation of 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbonyl group play crucial roles in its reactivity and binding to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-ol
  • 1-(1-Naphthoyl)-3-methylpiperidin-4-one
  • 1-(1-Hydroxynaphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

1-(1-Hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-hydroxynaphthalene-2-carbonyl)-3-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-10-18(9-8-15(11)19)17(21)14-7-6-12-4-2-3-5-13(12)16(14)20/h2-7,11,20H,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKSCDPIQMYPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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